molecular formula C16H11ClF3N3 B2931156 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 477861-91-9

7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine

Cat. No.: B2931156
CAS No.: 477861-91-9
M. Wt: 337.73
InChI Key: MJDQSXPVMHGUFD-UHFFFAOYSA-N
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Description

7-Chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a quinazoline derivative characterized by a chlorine atom at position 7 of the quinazoline core and a 3-(trifluoromethyl)benzyl group at the 4-amino position. Quinazolines are heterocyclic aromatic compounds with broad pharmacological applications, including kinase inhibition and anticancer activity . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the chlorine atom at position 7 may influence electronic properties and target binding .

Properties

IUPAC Name

7-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3/c17-12-4-5-13-14(7-12)22-9-23-15(13)21-8-10-2-1-3-11(6-10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDQSXPVMHGUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor or antagonist. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Molecular Features

The table below compares key structural features and molecular properties of 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine with analogous quinazoline derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
This compound Cl (7), CF₃-benzyl (4) C₁₆H₁₁ClF₃N₃ 337.73 Chlorine, Trifluoromethyl
6-Chloro-N-(3-chloro-4-(3-(CF₃)phenoxy)phenyl)quinazolin-4-amine Cl (6), Cl (3), CF₃-phenoxy (4) C₂₁H₁₂Cl₂F₃N₃O 460.24 Chlorine (×2), Trifluoromethyl, Phenoxy
7-Chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine Cl (7), Cl (4), CH₃ (2) C₁₅H₁₁Cl₂N₃ 304.17 Chlorine (×2), Methyl
N-4-(4-Chloro-3-CF₃-phenyl)-7-methoxy-quinazoline-4,6-diamine Cl (4), CF₃ (3), OCH₃ (7) C₁₆H₁₂ClF₃N₄O 368.74 Chlorine, Trifluoromethyl, Methoxy
7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine Cl (7), Cl (3), F (4), NO₂ (6) C₁₄H₇Cl₂FN₄O₂ 353.14 Chlorine (×2), Fluorine, Nitro
Key Observations:

Nitro groups (e.g., ) increase reactivity but may reduce metabolic stability compared to CF₃.

Positional Effects:

  • Chlorine at position 7 is conserved across multiple analogs (target, ), suggesting its role in base-pair interactions with kinase ATP-binding pockets .
  • Substitution at position 6 (e.g., nitro in , boric acid in ) alters steric hindrance and hydrogen-bonding capacity.

Aromatic Substituents: The 3-(trifluoromethyl)benzyl group in the target compound provides a rigid, hydrophobic moiety, whereas phenoxy () or methoxy () groups introduce polarity.

Hypothesized SAR for the Target Compound:
  • The 7-chloro group likely stabilizes binding to kinase domains via halogen bonding.
  • The 3-CF₃-benzyl substituent may improve selectivity by filling hydrophobic regions inaccessible to bulkier groups (e.g., phenoxy in ).

Biological Activity

7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure and Properties

The compound features a quinazoline core with a 7-chloro substitution and a trifluoromethyl-benzyl group, which may enhance its biological activity through improved binding interactions with specific molecular targets.

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it may act as an enzyme inhibitor or receptor modulator, potentially targeting tyrosine kinases involved in cell signaling pathways. The presence of halogen substituents (chlorine and trifluoromethyl) is believed to enhance the compound's binding affinity and specificity towards these targets .

Anticancer Properties

Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines by targeting the epidermal growth factor receptor (EGFR), which is frequently overexpressed in many tumors .

Case Study:
A study involving similar quinazoline derivatives demonstrated their effectiveness against non-small cell lung cancer (NSCLC) cells. The compounds exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Quinazolines have been reported to possess activity against various bacterial strains, making them candidates for developing new antibiotics .

Research Findings:
In vitro studies have shown that derivatives with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with DNA replication .

Data Table: Biological Activities of this compound

Biological Activity Target IC50/Activity Reference
AnticancerEGFRLow µM range
AntimicrobialVarious bacterial strainsSignificant inhibition observed
Enzyme InhibitionTyrosine KinasesNot fully characterized

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the C7 Position

The chlorine atom at position 7 of the quinazoline ring undergoes nucleophilic substitution under controlled conditions:

Reaction Type Conditions Reagents/Nucleophiles Outcome Reference
Amine substitutionMicrowave (120–150°C, DMF, 30–60 min)Primary/secondary amines7-Amino derivatives (e.g., 7-morpholino, 7-piperazinyl analogs)
Alkoxy substitutionRefluxing ethanol (6–12 h)Alkoxides (NaOMe, KOtBu)7-Alkoxyquinazolines (e.g., 7-methoxy, 7-ethoxy derivatives)
Thiol substitutionTHF, rt, 2–4 hThiols (e.g., benzyl mercaptan)7-Sulfanylquinazolines (moderate yields due to steric hindrance)

Key Findings :

  • Microwave irradiation significantly improves reaction efficiency (yields: 68–92%) compared to conventional heating .

  • Electron-withdrawing groups on the benzylamine side chain reduce substitution rates by 15–30% due to decreased electrophilicity at C7 .

Functionalization of the Benzylamine Side Chain

The N-[3-(trifluoromethyl)benzyl] group participates in the following transformations:

Reaction Type Conditions Reagents Outcome Reference
AlkylationK2CO3, DMF, 60°C, 4 hMethyl/ethyl iodideN-Alkylated derivatives (e.g., N-methyl analogs with reduced bioactivity)
OxidationCrO3/H2SO4, acetone, 0°C, 1 hJones reagentKetone formation at benzylic position (limited yield: 22–35%)
HalogenationNBS, AIBN, CCl4, reflux, 6 hN-BromosuccinimideBromination at benzyl para-position (regioselectivity >90%)

Critical Notes :

  • Alkylation of the secondary amine eliminates hydrogen-bonding capacity, reducing USP13/EGFR inhibitory activity by 40–60% .

  • Oxidation reactions require strict temperature control to avoid quinazoline ring decomposition .

Ring Modification Reactions

The quinazoline scaffold itself can undergo selective transformations:

Reaction Type Conditions Reagents Outcome Reference
HydrogenationH2 (1 atm), Pd/C, EtOH, 24 hCatalytic hydrogenationPartially saturated 3,4-dihydroquinazoline derivatives (retains C7-Cl)
NitrationHNO3/H2SO4, 0°C, 30 minMixed acid6-Nitro-7-chloroquinazoline (minor 5-nitro isomer observed)

Structural Insights :

  • Hydrogenation preferentially saturates the N1–C2 bond, preserving the C7-Cl bond’s reactivity .

  • Nitration at position 6 enhances electrophilicity for subsequent substitution reactions .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Condition Half-Life Degradation Products Implications
pH 1.2 (simulated gastric fluid)2.3 h7-Hydroxyquinazoline + 3-(trifluoromethyl)benzylamineLimited oral bioavailability
pH 7.4 (blood)48 h<5% degradationSuitable for intravenous administration

Data adapted from metabolic studies in .

Comparative Reactivity with Analogous Compounds

Reaction rates differ significantly compared to structurally related molecules:

Compound C7 Substitution Rate (k, ×10⁻³ min⁻¹) Benzyl Oxidation Yield
7-Chloro-N-[3-(CF3)benzyl]-4-quinazolinamine4.8 ± 0.228%
7-Fluoro-N-[4-(CF3)benzyl]-4-quinazolinamine12.1 ± 0.541%
7-Bromo-N-[2-(CF3)benzyl]-4-quinazolinamine2.1 ± 0.118%

Trends :

  • Fluoro derivatives exhibit 2.5× faster substitution than chloro analogs due to lower bond dissociation energy .

  • Electron-withdrawing CF3 groups at the benzyl meta-position reduce oxidation yields by 13–22% compared to para-substituted analogs .

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